3-(4-Amino-3-chlorophenyl)-1,1-diethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

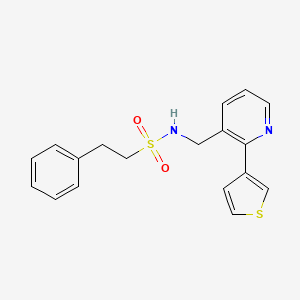

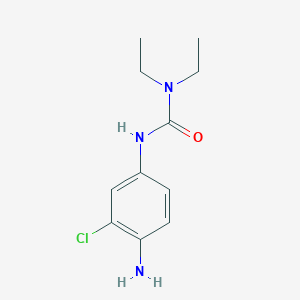

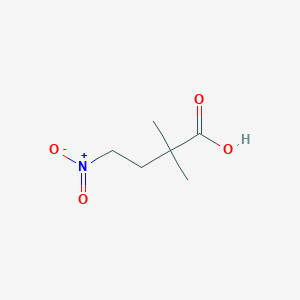

The compound “3-(4-Amino-3-chlorophenyl)-1,1-diethylurea” contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a diethylurea group (a urea molecule with two ethyl groups). These functional groups suggest that the compound could participate in various chemical reactions .

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve the reaction of 4-Amino-3-chlorophenol with an appropriate diethylurea derivative .Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic chlorophenyl group, the amino group, and the diethylurea group. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as substitution reactions on the aromatic ring or reactions involving the amino or urea groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar urea group and the aromatic chlorophenyl group could influence its solubility, melting point, and other properties .Scientific Research Applications

Corrosion Inhibition

One significant application of chemically related compounds is in the field of corrosion inhibition. For instance, phosphonate-based compounds closely related to the specified chemical have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. These compounds, through experimental and theoretical approaches, have shown high inhibition efficiency, highlighting the potential for related chemicals in corrosion protection applications (Gupta et al., 2017).

Antimicrobial and Anticancer Agents

Another area of interest is the development of antimicrobial and anticancer agents. Derivatives of chemicals with structures similar to 3-(4-Amino-3-chlorophenyl)-1,1-diethylurea have been synthesized and tested for their biological activity. For example, thiourea derivatives along with triphenylphosphine reacted with Cu(I) chloride have shown promising results against various bacterial strains and exhibited potential as anticancer agents (Hussain et al., 2020). Similarly, pyrazole derivatives with modifications that include chlorophenyl groups have been evaluated for their antimicrobial and anticancer properties, indicating the utility of such compounds in medical research (Hafez et al., 2016).

Enzyme Inhibition and Sensing Applications

Compounds structurally related to 3-(4-Amino-3-chlorophenyl)-1,1-diethylurea have also found use in enzyme inhibition and as sensors for detecting toxic metals like mercury. Thiourea derivatives, for instance, have demonstrated efficient enzyme inhibition and moderate sensitivity in fluorescence studies for mercury detection, highlighting their potential in biochemical sensing and environmental monitoring (Rahman et al., 2021).

Photovoltaic and Organic Electronics

Furthermore, compounds with related structures have been explored for their applications in photovoltaic properties and organic–inorganic diode fabrication. For example, derivatives of chlorophenyl groups have been used in the synthesis of films deposited by thermal evaporation techniques, showing promising electrical properties and photovoltaic effects under illumination. These findings suggest potential applications in the development of photodiodes and other electronic devices (Zeyada et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-amino-3-chlorophenyl)-1,1-diethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-3-15(4-2)11(16)14-8-5-6-10(13)9(12)7-8/h5-7H,3-4,13H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSCDAKJJSPFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-3-chlorophenyl)-1,1-diethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2649625.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one](/img/structure/B2649627.png)

![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2649633.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2649635.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2649644.png)